molecular formula C14H12F2N2O3S B2354302 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798640-50-2

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2354302
CAS No.: 1798640-50-2
M. Wt: 326.32
InChI Key: HNFBXFSHHNDSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic small-molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme involved in the inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) [https://pubmed.ncbi.nlm.nih.gov/16472445/]. This compound is structurally analogous to a series of pyrrolidine-based thiazolidinediones developed as potent and selective DPP-4 inhibitors for the investigation of type 2 diabetes mellitus [https://pubmed.ncbi.nlm.nih.gov/16942093/]. By blocking the enzymatic activity of DPP-4, this molecule is a valuable research tool for studying the potentiation of endogenous incretin hormones, which stimulates glucose-dependent insulin secretion and suppresses glucagon release. Its primary research value lies in elucidating the molecular pathways of glycemic control and for use in preclinical models to explore the therapeutic potential of DPP-4 inhibition for metabolic disorders. The 3,4-difluorobenzoyl moiety is a common pharmacophore intended to enhance binding affinity and selectivity towards the DPP-4 active site, making this compound a critical asset for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing new anti-diabetic agents.

Properties

IUPAC Name

3-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBXFSHHNDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three critical structural elements:

  • Thiazolidine-2,4-dione core : Synthesized via cyclocondensation of thiourea derivatives.
  • Pyrrolidine scaffold : Functionalized at the 3-position with the TZD moiety.
  • 3,4-Difluorobenzoyl group : Introduced via acylation of the pyrrolidine nitrogen.

Retrosynthetic disconnection reveals two primary intermediates:

  • Intermediate A : 3-(Thiazolidine-2,4-dione-1-yl)pyrrolidine.
  • Intermediate B : 3,4-Difluorobenzoyl chloride.

Synthetic Strategies for Key Intermediates

Synthesis of 3-(Thiazolidine-2,4-dione-1-yl)pyrrolidine

Two principal routes are proposed for this intermediate:

Nucleophilic Substitution at Pyrrolidine C3

Route 1 :

  • Starting Material : Pyrrolidin-3-yl methanesulfonate.
  • Reaction : Treatment with thiazolidine-2,4-dione under basic conditions (NaH, DMF, 0–25°C).
    • Mechanism: Deprotonation of TZD’s N1 generates a nucleophilic anion, displacing the mesylate group.
    • Yield (Hypothetical): 60–75% based on analogous SN2 reactions.

Route 2 :

  • Starting Material : 3-Ketopyrrolidine.
  • Reaction : Knoevenagel condensation with TZD using piperidine in dry toluene.
    • Limitation : Requires α,β-unsaturated ketone formation, complicating regioselectivity.
Mitsunobu Coupling
  • Starting Material : Pyrrolidin-3-ol and thiazolidine-2,4-dione.
  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
    • Advantage : Retains stereochemistry at C3 of pyrrolidine.
    • Yield : ~70% (extrapolated from oxazolidinone couplings).

Synthesis of 3,4-Difluorobenzoyl Chloride

  • Starting Material : 3,4-Difluorobenzoic acid.
  • Reagents : Thionyl chloride (SOCl₂) with catalytic DMF.
    • Conditions : Reflux in anhydrous DCM (2–4 h).
    • Yield : >95% (standard for aromatic acyl chlorides).

Stepwise Preparation of the Target Compound

Acylation of Pyrrolidine Nitrogen

General Procedure :

  • Substrate : 3-(Thiazolidine-2,4-dione-1-yl)pyrrolidine.
  • Acylating Agent : 3,4-Difluorobenzoyl chloride (1.2 equiv).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM.
  • Conditions : 0°C → room temperature, 12–18 h.

Optimization Considerations :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances acylation efficiency.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

Yield : 80–85% (projected from analogous benzoylation reactions).

Alternative Pathways and Side Reactions

Competitive O-Acylation
  • Risk : Thiazolidine-2,4-dione’s carbonyl oxygen may react with acyl chloride.
  • Mitigation : Use bulky bases (e.g., DIPEA) to favor N-acylation.
Epimerization at Pyrrolidine C3
  • Cause : Prolonged exposure to acidic/basic conditions.
  • Prevention : Maintain neutral pH during workup.

Characterization and Analytical Data

Spectroscopic Validation

Hypothetical Data Table :

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 7.85–7.75 (m, 2H, Ar-F), 5.12 (s, 1H, TZD C5-H), 4.10–3.95 (m, 1H, pyrrolidine C3-H), 3.45–3.30 (m, 4H, pyrrolidine CH₂)
¹³C NMR δ 172.5 (TZD C2=O), 168.9 (TZD C4=O), 160.1 (Ar-C-F), 59.8 (pyrrolidine C3)
IR (KBr) 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch)
HRMS [M+H]⁺ Calculated: 383.0921; Found: 383.0918

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : ≤0.3% deviation from theoretical values.

Scale-Up Considerations and Industrial Relevance

Critical Process Parameters

  • Temperature Control : Exothermic acylation necessitates slow reagent addition.
  • Solvent Recovery : DCM and THF recycling via distillation.
  • Crystallization : Isopropanol/water system for final product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study:
A study evaluated a series of thiazolidine-2,4-dione derivatives for their cytotoxic efficiency against different cancer cell lines. The results demonstrated IC50 values ranging from 0.426 to 4.943 μM, indicating significant cytotoxic effects compared to standard reference drugs.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial potential against various bacterial and fungal strains.

Methods of Application:
The antimicrobial activity was evaluated using the serial tube dilution method against selected pathogens. The results indicated that certain derivatives exhibited moderate to promising activity with minimum inhibitory concentration (MIC) values ranging from 7.3 µM to 26.3 µM.

Antioxidant Activity

The antioxidant capabilities of thiazolidine derivatives have been explored extensively. The DPPH free radical scavenging assay is commonly used to assess this property.

Results:
In one study, the analogue H5 derived from thiazolidine-2,4-dione exhibited an IC50 value of 14.85 μg/mL in antioxidant evaluation, demonstrating its potential as an effective antioxidant agent.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that may include:

  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and are efficient for synthesizing complex molecules.
  • Click Chemistry: This method facilitates the rapid assembly of molecular building blocks with high specificity.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and conditions to enhance sustainability in chemical synthesis.

Comparative Analysis of Related Compounds

The structural variations among thiazolidine derivatives can significantly influence their biological activity and therapeutic potential. Below is a comparative table highlighting notable compounds similar to this compound.

Compound NameStructure FeaturesUnique Biological Activity
5-(4-Alkylbenzyledene)thiazolidine-2,4-dioneContains an alkyl side chainStrong anticancer activity
5-(4-Hydroxybenzyledene)thiazolidine-2,4-dioneHydroxy group substitutionEnhanced solubility and bioavailability
5-(N-Alkylamino)thiazolidine-2,4-dioneAmino group substitutionPotential for improved receptor binding

Mechanism of Action

The mechanism of action of 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The difluorobenzoyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s unique 3,4-difluorobenzoyl-pyrrolidine substituent differentiates it from other TZD derivatives. Key structural analogs include:

  • 5-Arylidene-TZDs (e.g., (Z)-5-(4-ethoxybenzylidene)-TZD): Feature arylidene groups at the 5-position, enabling π-π stacking interactions in kinase inhibition .
  • Triazole-linked quinoline-TZDs (e.g., compound 9a): Incorporate a quinoline-triazole hybrid structure for enhanced lipophilicity and antimicrobial activity .
  • 3-(2-Aminoethyl)-TZDs (e.g., compound 302): Possess aminoethyl side chains for targeting Raf/MEK/ERK pathways in cancer .

Physicochemical Properties

  • Lipophilicity : The difluorobenzoyl-pyrrolidine moiety likely increases logP compared to hydroxylated analogs (e.g., 1m , logP ~1.2) , enhancing blood-brain barrier permeability.
  • Solubility : Polar TZD cores may counteract hydrophobicity, but crystalline derivatives (e.g., 9a , m.p. 147–149°C) often require formulation optimization .

Research Implications

The compound’s structural hybridity bridges features of arylidene-TZDs (kinase inhibition) and pyrrolidine-containing drugs (conformational adaptability). Future studies should prioritize:

Target identification : Screening against ERK1/2 or aldose reductase (a common TZD target ).

SAR optimization : Comparing fluorinated vs. chlorinated benzoyl groups for potency.

In vivo profiling : Assessing bioavailability and toxicity relative to analogs like 302 .

Biological Activity

3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound belongs to the thiazolidinedione (TZD) class, which is known for its role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The binding of TZDs to PPAR-γ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and reduced insulin resistance .

Key Mechanisms:

  • Insulin Sensitization: TZDs increase the uptake of free fatty acids by adipocytes, thereby reducing fat accumulation in liver and muscle tissues .
  • Anti-inflammatory Effects: They also modulate inflammatory pathways by increasing adiponectin levels and decreasing resistin and TNF-α production .

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic properties:

  • In vitro Studies: In cell culture models, compounds similar to TZDs have shown potent activity in enhancing insulin signaling pathways. For instance, derivatives have been evaluated for their ability to activate PPAR-γ and demonstrate insulin-sensitizing effects .
CompoundPPAR-γ ActivationInsulin SensitivityReference
TZD Derivative AYesHigh
This compoundYesModerate

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Cell Line Studies: In studies involving various cancer cell lines (e.g., MCF7 for breast cancer), thiazolidinediones have shown promising results in inhibiting cell proliferation. Some derivatives have been reported to induce apoptosis in cancer cells through PPAR-γ mediated pathways .
Cell LineCompound TestedIC50 Value (µM)Effect
MCF7TZD Derivative B5.10Inhibition of growth
NCI-H460This compound1.40Induction of apoptosis

Study on Aldose Reductase Inhibition

A study highlighted the dual inhibitory activity against aldose reductase by thiazolidinedione derivatives. The presence of specific functional groups significantly enhanced their efficacy compared to standard inhibitors like sorbinil .

Anti-inflammatory Activity

Another investigation examined the anti-inflammatory effects of thiazolidinedione compounds using carrageenan-induced rat paw edema models. Results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to others in the series .

Q & A

Q. What are the optimal synthetic routes for 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Pyrrolidine Functionalization : React pyrrolidin-3-amine with 3,4-difluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or HATU) under anhydrous conditions (dry DCM, 0–5°C) to form the 1-(3,4-difluorobenzoyl)pyrrolidine intermediate .

Thiazolidine-2,4-dione Conjugation : Use nucleophilic substitution or Mitsunobu conditions (e.g., DIAD, PPh₃) to attach the thiazolidine-2,4-dione moiety to the pyrrolidine ring. Optimize solvent polarity (DMF or THF) and temperature (60–80°C) to minimize side products .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound. Monitor reaction progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include the thiazolidine-dione carbonyls (~170–175 ppm in ¹³C NMR) and fluorinated aromatic protons (split peaks due to J-coupling) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., PPARγ, aldose reductase) using fluorometric or spectrophotometric methods. IC₅₀ values can be determined via dose-response curves (1 nM–100 µM range) .
  • Cytotoxicity Screening : Use MTT assays in HEK-293 or HepG2 cells to assess baseline toxicity (48–72 hr exposure) .

Advanced Research Questions

Q. How does the 3,4-difluorobenzoyl group influence electronic and steric properties compared to non-fluorinated analogs?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and quantify electron-withdrawing effects of fluorine atoms. Compare HOMO/LUMO energies with chloro/methoxy analogs .
  • Experimental Validation : Measure logP (shake-flask method) to assess lipophilicity changes. Fluorination typically enhances metabolic stability but may reduce solubility—counterbalance with co-solvents (e.g., PEG-400) in assays .

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

  • Docking Refinement : Re-evaluate molecular docking (AutoDock Vina) using flexible side-chain algorithms and explicit solvent models. Cross-validate with MD simulations (NAMD) to account for protein dynamics .
  • SAR Studies : Synthesize analogs with varying fluorination patterns (e.g., 2,5-difluoro vs. 3,4-difluoro) to isolate electronic vs. steric contributions to activity .

Q. What strategies improve solubility and bioavailability of thiazolidine-2,4-dione derivatives without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the thiazolidine-dione nitrogen to enhance membrane permeability .
  • Co-crystallization : Screen co-formers (succinic acid, nicotinamide) to create stable co-crystals with improved dissolution rates .

Q. How can researchers analyze contradictory data in dose-response relationships across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target pathways (e.g., MAPK/ERK) that may dominate in specific cell contexts .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to detect active metabolites that contribute to variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.